
Acide 5-(BOC-Amino)-2,4-diméthylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(BOC-Amino)-2,4-dimethylphenylboronic acid, also known as Boc-protected 2,4-dimethylphenylboronic acid, is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its diverse applications in various scientific research areas. This compound is widely used as a building block in the synthesis of various organic molecules due to its unique chemical properties.
Applications De Recherche Scientifique
- Rôle de l'acide 5-(BOC-Amino)-2,4-diméthylphénylboronique: Ce composé sert de réactif organoboronique dans le couplage SM. Ses conditions de réaction douces, sa tolérance aux groupes fonctionnels et son caractère environnementalement bénin en font un choix précieux pour la construction de molécules complexes .
- Application: L'incorporation d'acides aminés DAE (diaryléthène) dans les peptides permet une commutation induite par la lumière de la conformation des peptides, affectant la bioactivité et l'auto-assemblage. La synthèse de l'acide aminé DAE Boc-contribue à des voies diverses pour la conception de peptides photoactifs .
- Rôle de l'this compound: Ce composé peut être utilisé pour la protection chimiosélective BOC, offrant d'excellents rendements et une isolation facile du produit .
- Rôle de l'this compound: Il participe aux réactions de protodéboronation, produisant divers produits tels que les indolizidines .
- Boc-AAIL: Les liquides ioniques à température ambiante dérivés d'acides aminés protégés par le tert-butyloxycarbonyle étendent l'applicabilité des AAIL dans diverses réactions .
Couplage de Suzuki–Miyaura
Peptides photoactifs
Protection chimiosélective BOC
Réactions de protodéboronation
Liquides ioniques d'acides aminés (AAIL)
Acides boroniques dans le piégeage électrophile
Mécanisme D'action
Target of Action
The primary target of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of various structurally diverse amines . Furthermore, the compound’s action can be carried out under exceptionally mild and functional group tolerant reaction conditions , suggesting that it may be stable and effective in a variety of environments.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-(BOC-Amino)-2,4-dimethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in biochemical assays and drug development processes.
Cellular Effects
5-(BOC-Amino)-2,4-dimethylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby affecting cellular functions. Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to changes in cell cycle progression and apoptosis .
Molecular Mechanism
The molecular mechanism of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid involves its interaction with biomolecules through the formation of reversible covalent bonds. The boronic acid moiety can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions but can degrade under acidic or basic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cell death and organ damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
5-(BOC-Amino)-2,4-dimethylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s boronic acid moiety allows it to bind to specific transporters, facilitating its uptake and distribution within cells . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form reversible covalent bonds with biomolecules allows it to localize to specific subcellular regions, affecting its activity and function . Understanding the subcellular localization is essential for determining the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLMCDUFFNXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)


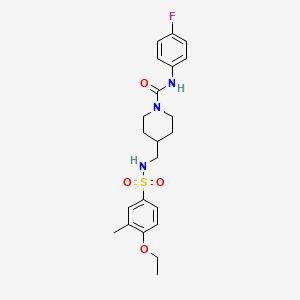

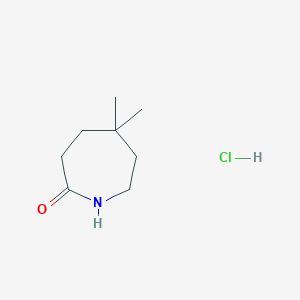
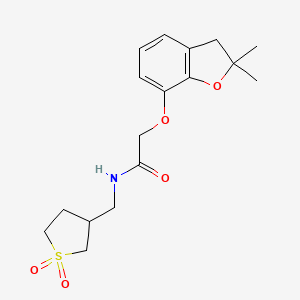

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)
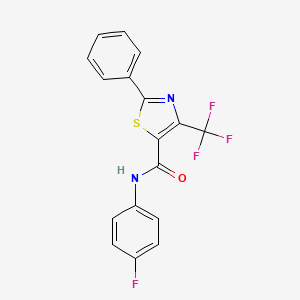
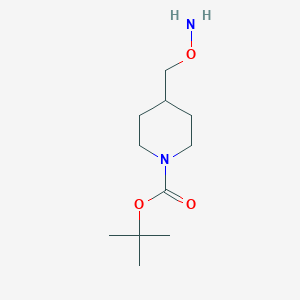
![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)
![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)